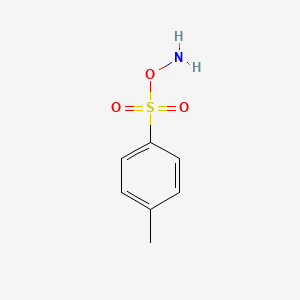

O-tosylhydroxylamine

Description

Evolution of Electrophilic Hydroxylamine-Derived Reagents

The introduction of nitrogen into organic molecules is a fundamental transformation in chemical synthesis, given that over 90% of top-selling small molecule therapeutics in 2020 contained at least one carbon-nitrogen bond. rsc.org Historically, methods for creating C-N bonds often involved nucleophilic nitrogen sources reacting with electrophilic carbon centers. However, the last few decades have seen a "renaissance" in the development of electrophilic aminating reagents, which reverse this polarity and allow nitrogen to act as the electrophile. researchgate.netrsc.orgresearchgate.net This approach provides novel pathways for synthesizing amines and other nitrogenous compounds.

The study of reactive nitrogen species (RNS) dates back to the early 20th century, initially focused on their role in atmospheric chemistry. numberanalytics.com The field has since expanded to include their application in organic synthesis, where they can act as reagents or catalysts. numberanalytics.com Early strategies for electrophilic amination employed reagents like hydroxylamine-O-sulfonic acid (HOSA) with aluminum chloride, a method developed in the mid-20th century. rsc.org

In recent years, a new class of powerful electrophilic aminating agents derived from hydroxylamine (B1172632) has emerged. rsc.orgresearchgate.net These O-protected NH-free hydroxylamine derivatives enable the direct introduction of unprotected amino groups into various molecules, including alkenes and arenes. researchgate.net This strategy is advantageous as it avoids the need for protecting-group manipulations, thereby improving step efficiency and atom economy. rsc.orgnih.gov The development of these reagents has unlocked a variety of transition metal-catalyzed reactions, expanding the toolkit available to synthetic chemists for constructing complex nitrogen-containing molecules. rsc.orgrsc.orgresearchgate.net

O-Tosylhydroxylamine as a Versatile Nitrogen Transfer Reagent

This compound (TsONH2) has established itself as a key reagent for electrophilic amination, serving as an efficient source for transferring a nitrogen atom. Its versatility is demonstrated in a wide array of chemical transformations under mild conditions.

Key applications of this compound include:

Electrophilic Amination : The reagent is widely used for the amination of aryl and alkyl amines. sigmaaldrich.commedchemexpress.com Recent research has demonstrated its utility in the precise insertion of nitrogen into the Csp²-Csp³ bonds of aryl alkanes, providing an efficient pathway to nitrogen-containing compounds that are otherwise difficult to synthesize. nih.govresearchgate.net

Aziridination : It can be employed in the aziridination of olefins to form aziridines, which are valuable building blocks in organic synthesis. organic-chemistry.org Its derivatives, such as N-Boc-O-tosylhydroxylamine, facilitate the metal- and additive-free direct aziridination of inactivated olefins. organic-chemistry.org

Cyanation : this compound serves as a nitrogen donor in the conversion of aldehydes to nitriles (cyanides). sphinxsai.comresearchgate.net This method is effective for a wide range of aldehydes, including aromatic, aliphatic, and sterically hindered variants, proceeding with excellent yields under simple heating conditions. sphinxsai.comresearchgate.net The reaction is believed to proceed through the formation of an activated oxime ester, which then undergoes thermal elimination to produce the nitrile. sphinxsai.com

Synthesis of Oximes : Derivatives of this compound, such as O-TBS-N-tosylhydroxylamine, are used to synthesize a variety of oximes from alcohols, alkyl halides, or alkyl sulfonates without the need for external oxidants. nih.gov

Synthesis of Amides : The related reagent, N-Boc-O-tosylhydroxylamine, has been used for the direct synthesis of secondary amides from ketones via a Beckmann rearrangement. researchgate.net

The reactivity of this compound and its derivatives allows for the construction of C-N, N-N, O-N, and S-N bonds, making it a valuable tool for creating complex molecules. researchgate.net

Strategic Importance in Academia and Specialized Chemical Industries

The ability of this compound and its derivatives to facilitate complex molecular modifications has made it strategically important in both academic research and industrial applications.

In academia , researchers utilize this compound to explore novel synthetic methodologies. For instance, recent studies have focused on using its derivatives for molecular structure editing through nitrogen insertion, which has significant implications for synthetic chemistry. nih.govresearchgate.net This strategy allows for the efficient preparation of bioactive molecules and the modification of drug skeletons. nih.govresearchgate.net The development of metal-free reactions using these reagents is also a major area of academic interest, aligning with the principles of green chemistry. researchgate.netrsc.org

In specialized chemical industries , particularly pharmaceuticals and materials science, this compound is a key intermediate.

Pharmaceuticals : Nitrogen-containing compounds are fundamental to drug design. This compound derivatives are used in the synthesis of pharmaceuticals, including potential antipsychotic and anticonvulsant agents. chemimpex.com They are also crucial for modifying amino acids and other biomolecules, which is vital in drug development and the creation of bioconjugates for enhanced drug delivery. chemimpex.comsmolecule.com

Specialty Chemicals and Materials : In industrial settings, the reagent is used to produce specialty chemicals and functional polymers with specific properties. researchgate.net It is also employed in the synthesis of energetic materials, such as in the amination of 5-azidotetrazole to produce 2-amino-5-azidotetrazole, a precursor to a highly energetic nitrogen-rich compound. nih.gov

The stability, ease of handling, and selective reactivity of this compound and its derivatives make them valuable assets for the efficient synthesis of high-value chemical products. researchgate.netchemimpex.com

Structure

3D Structure

Properties

IUPAC Name |

amino 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3S/c1-6-2-4-7(5-3-6)12(9,10)11-8/h2-5H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAIJQSLFIIMPOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)ON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401044900 | |

| Record name | Amino 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401044900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52913-14-1 | |

| Record name | Amino 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401044900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | amino 4-methylbenzene-1-sulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for O Tosylhydroxylamine and Its Derivatives

Standardized Laboratory and Industrial Synthesis Protocols

The most established method for synthesizing O-tosylhydroxylamine involves the reaction of hydroxylamine (B1172632) with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base. This reaction neutralizes the hydrochloric acid produced as a byproduct.

General Reaction Scheme: NH₂OH + TsCl + Base → NH₂OTs + Base·HCl

While the fundamental approach is straightforward, significant effort has been dedicated to refining the protocols to maximize yield and purity, both in laboratory and industrial settings.

The purity and yield of this compound are highly dependent on the precise control of reaction conditions. Key optimization parameters include the choice of base, the stoichiometry of reactants, and the method of purification.

Base Selection: Common bases used include organic amines like triethylamine (B128534) or pyridine (B92270), which act as scavengers for the generated HCl. Inorganic bases such as sodium bicarbonate have also been employed, particularly in the synthesis of N-protected analogues. thieme-connect.com

Purification: Post-synthesis purification is critical for obtaining high-purity this compound. Standard techniques include washing the organic phase with dilute acid to remove excess base, followed by recrystallization from solvents like petroleum ether or purification via column chromatography to achieve purity levels often exceeding 95%.

Selective synthesis of this compound requires careful management of temperature and the solvent environment to minimize side reactions.

Temperature Control: The reaction between hydroxylamine and tosyl chloride is exothermic. Maintaining low temperatures, typically between 0°C and 5°C, is crucial to prevent degradation of the product and the formation of undesired byproducts.

Solvent Systems: The use of anhydrous aprotic solvents, such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM), is standard practice. These solvents prevent the hydrolysis of tosyl chloride and the product, which would otherwise reduce the yield. For industrial-scale production, the potential for using continuous flow reactors is recognized as a method to enhance reaction control, safety, and scalability compared to traditional batch processes.

Table 1: Optimized Conditions for this compound Synthesis

| Parameter | Condition | Rationale | Source |

|---|---|---|---|

| Reactants | Hydroxylamine, p-Toluenesulfonyl chloride | Standard starting materials | |

| Base | Triethylamine or Pyridine | Neutralizes HCl byproduct | |

| Temperature | 0–5°C | Minimizes side reactions and product degradation | |

| Solvent | Anhydrous THF or DCM | Prevents hydrolysis of reactants and product | |

| Purification | Recrystallization or Column Chromatography | Ensures high purity (>95%) |

Optimization of Reaction Conditions for Purity and Yield

Development and Synthesis of Key this compound Analogues

To expand the synthetic utility of this compound, several analogues have been developed. These derivatives offer altered reactivity, stability, and selectivity, enabling a broader range of chemical transformations.

N-Boc-O-tosylhydroxylamine is a stable, easy-to-handle crystalline solid used as an efficient electrophilic aminating agent. thieme-connect.comchemimpex.com Its synthesis allows for the introduction of a Boc-protected amino group, which is valuable in the construction of complex molecules like pharmaceuticals and agrochemicals. chemimpex.com

A two-step, chromatography-free synthesis has been developed. thieme-connect.com The first step involves the reaction of hydroxylamine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of sodium bicarbonate to form N-Boc-hydroxylamine. thieme-connect.com In the second step, this intermediate is reacted with tosyl chloride. This reagent has been successfully used for the direct synthesis of secondary amides from ketones via a metal-free Beckmann rearrangement. rsc.org

Synthesis of N-Boc-hydroxylamine: thieme-connect.com

A solution of hydroxylamine (40% w/v) in methanol (B129727) is treated with sodium bicarbonate. thieme-connect.com

(Boc)₂O is added dropwise while maintaining the temperature at 20-25°C. thieme-connect.com

After stirring for several hours, the methanol is removed, and the product is extracted with ethyl acetate. thieme-connect.com

This intermediate can then be tosylated to yield the final product, N-Boc-O-tosylhydroxylamine. thieme-connect.com

O-TBS-N-tosylhydroxylamine is another important analogue, designed for the facile conversion of alcohols, alkyl halides, and sulfonates into oximes without the need for external oxidants. organic-chemistry.org This is particularly useful when sensitive functional groups are present that would not tolerate oxidative conditions. acs.org

The reagent can be prepared in a one-pot synthesis from hydroxylamine hydrochloride, tert-butyldimethylsilyl chloride (TBSCl), and tosyl chloride. organic-chemistry.org The synthesis involves a two-step procedure where an alcohol first reacts with O-TBS-N-tosylhydroxylamine under Mitsunobu conditions. organic-chemistry.orgorganic-chemistry.org The resulting intermediate is then treated with a fluoride (B91410) source, such as cesium fluoride (CsF), to induce desilylation and elimination, yielding the oxime in high yields. organic-chemistry.orgorgsyn.org

Table 2: Synthesis and Application of Key this compound Analogues

| Analogue | Key Features | Synthetic Precursors | Typical Application | Source |

|---|---|---|---|---|

| N-Boc-O-tosylhydroxylamine | Stable, crystalline solid; electrophilic aminating agent | Hydroxylamine, (Boc)₂O, Tosyl chloride | Synthesis of protected hydrazines and secondary amides | thieme-connect.comrsc.org |

| O-TBS-N-tosylhydroxylamine | Reagent for converting alcohols to oximes without oxidation | Hydroxylamine HCl, TBSCl, Tosyl chloride | Synthesis of oximes from alcohols, halides, or sulfonates | organic-chemistry.orgacs.org |

N-Protected this compound Derivatives (e.g., N-Boc-O-tosylhydroxylamine)

Sustainable and Scalable Synthetic Approaches

Modern synthetic chemistry places a strong emphasis on sustainability and scalability. In the context of this compound and its derivatives, this translates to developing metal-free processes, improving atom economy, and designing protocols suitable for large-scale production.

The use of N-Boc-O-tosylhydroxylamine is highlighted in several metal-free synthetic methods. For instance, it serves as a nitrogen source for the synthesis of nitriles from aldehydes and secondary amides from ketones, avoiding the use of transition metal catalysts. rsc.orgrsc.org These methods are advantageous as they often proceed under mild conditions and produce water-soluble byproducts, simplifying purification. rsc.orgresearchgate.net

For scalability, the adaptation of batch syntheses to continuous flow systems represents a significant advance. Flow chemistry offers superior control over reaction parameters like temperature and mixing, enhances safety by minimizing the volume of reactive intermediates at any given time, and can lead to higher throughput and consistency, making it an attractive option for industrial-scale synthesis of this compound. Furthermore, strategies that obviate the need for protecting groups improve step efficiency and atom economy, contributing to more sustainable synthetic routes. rsc.org

Metal-Free Synthesis Innovations

The use of this compound and its N-protected derivatives, such as N-Boc-O-tosylhydroxylamine (TsONHBoc), has become prominent in a variety of metal-free transformations. These methods offer considerable advantages, including milder reaction conditions, avoidance of toxic heavy metal catalysts, and often, simplified product isolation. rsc.orgsmolecule.com

One major area of innovation is the synthesis of nitrogen-containing compounds. For instance, N-Boc-O-tosylhydroxylamine serves as an effective nitrogen source for the direct, metal-free synthesis of secondary amides from ketones through a Beckmann rearrangement. rsc.orgresearchgate.net This one-step method proceeds in trifluoroethanol (TFE) and is notable for its in-situ generation of the primary aminating agent (TsONH₂) and the production of a water-soluble tosylic acid by-product, which simplifies purification. rsc.orgresearchgate.net

Similarly, an economical and practical metal-free approach for synthesizing nitriles from a wide range of aldehydes has been developed using TsONHBoc as the aminating agent. rsc.org This direct method is tolerant of various functional groups and provides excellent yields of aromatic, aliphatic, and heteroarylic nitriles under mild conditions. rsc.orgresearchgate.net The bench stability and ease of handling of TsONHBoc are significant advantages for potential scale-up. rsc.org

Furthermore, a transition-metal-free protocol for converting aryl boronic acids and esters into primary aromatic amines utilizes N-Boc-O-tosylhydroxylamine as an amine surrogate. bohrium.com This reaction is effective for both electron-rich and electron-deficient aryl boronic acids and produces a non-interfering, water-soluble by-product. bohrium.com The methodology has been successfully applied to sterically hindered and halogenated substrates and is scalable for gram-scale production. bohrium.com

Another key application is the intermolecular aziridination of olefins. A metal- and additive-free method uses N-Boc-O-tosylhydroxylamine in hexafluoroisopropanol (HFIP) to achieve stereospecific N-H and N-Me aziridination of inactivated olefins. thieme-connect.com The in-situ generation of the aminating agent from the stable and non-explosive TsONHBoc reagent is a significant advantage over other similar agents. thieme-connect.com

| Product Class | Starting Material | Reagent | Key Features | Reference |

|---|---|---|---|---|

| Secondary Amides | Ketones | N-Boc-O-tosylhydroxylamine (TsONHBoc) | Metal-free, one-step Beckmann rearrangement, generates water-soluble by-product. | rsc.orgresearchgate.net |

| Nitriles | Aldehydes | N-Boc-O-tosylhydroxylamine (TsONHBoc) | Economical, tolerates wide range of functional groups, excellent yields. | rsc.orgresearchgate.net |

| Primary Aromatic Amines | Aryl Boronic Acids/Esters | N-Boc-O-tosylhydroxylamine (TsONHBoc) | Transition-metal-free, scalable, produces water-soluble by-product. | bohrium.com |

| Aziridines | Olefins | N-Boc-O-tosylhydroxylamine (TsONHBoc) | Metal- and additive-free, stereospecific, uses a stable reagent. | thieme-connect.com |

| Nitriles | Aldehydes | This compound (NHOTs) | Protocol overcomes the use of toxic cyanide reagents and harsh conditions. | researchgate.net |

Mechanistic Investigations of O Tosylhydroxylamine Reactivity

Fundamental Principles of Reactivity

The chemical behavior of O-tosylhydroxylamine is rooted in the electronic properties of its constituent functional groups. The interplay between the hydroxylamine (B1172632) moiety and the tosyl group dictates its role as an aminating agent.

Role of the Tosyl Group as a Leaving Group in Nucleophilic Substitution

The tosyl group, derived from p-toluenesulfonic acid, is an excellent leaving group in nucleophilic substitution reactions. libretexts.orglibretexts.orgpressbooks.pub This is attributed to the fact that the tosylate anion (TsO⁻) is the conjugate base of a strong acid, making it a very weak base. pressbooks.pub The negative charge on the oxygen atom of the departing tosylate ion is stabilized through resonance delocalization across the sulfonyl group and the aromatic ring. libretexts.orgvedantu.com This stabilization lowers the energy of the transition state, thereby facilitating the cleavage of the N-O bond and enhancing the rate of reaction. The electron-withdrawing nature of the tosyl group makes the nitrogen atom of this compound electrophilic, priming it for attack by nucleophiles.

The conversion of alcohols to tosylates, a related and well-understood transformation, exemplifies the utility of the tosyl group in promoting nucleophilic substitution. wikipedia.org In a similar vein, the tosyl group in this compound makes the hydroxylamine moiety susceptible to displacement.

Formation and Characteristics of Reactive Intermediates

The reactions of this compound often proceed through the formation of highly reactive intermediates. The specific intermediate generated depends on the substrate, catalyst, and reaction conditions, leading to different reaction pathways and products.

In the presence of transition metal catalysts, particularly those based on rhodium, this compound and its derivatives can generate metal-nitrenoid intermediates. nih.govacs.orgthieme-connect.com These species are highly electrophilic and are capable of reacting with a variety of nucleophiles, including aromatic rings and C-H bonds. nih.govthieme-connect.com

For instance, in dirhodium-catalyzed C-H amination reactions, this compound derivatives react with the catalyst to form a dirhodium-nitrenoid species. nih.govscispace.com The formation of this intermediate is favored because the tosylate anion is a weak base. nih.govscispace.com This intermediate is more electrophilic in nature compared to other nitrenoid species, which can influence the chemoselectivity of the reaction, favoring amination over processes like aziridination. nih.gov Mechanistic studies suggest that these rhodium-nitrenoid species can exist in a triplet state. thieme-connect.com

Recent research has proposed reaction mechanisms involving carbocation and imine intermediates in reactions utilizing derivatives of this compound. nih.govresearchgate.net In a method for the nitrogen insertion into the Csp²-Csp³ bond of aryl alkanes, a plausible mechanism begins with the generation of a carbocation. nih.govresearchgate.netnih.gov This carbocation is then trapped by the aminating reagent derived from this compound to form a key intermediate. researchgate.netnih.gov A subsequent rearrangement of this intermediate leads to the formation of an imine intermediate, which ultimately yields the nitrogen-containing product. nih.gov Control experiments have provided support for this proposed pathway involving the transformation of carbocation and imine intermediates. nih.govresearchgate.net

Nitrenoid Species

Computational and Theoretical Studies on Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms involving this compound. These studies provide detailed insights into transition states, reaction energies, and the electronic properties of intermediates that are often difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) Calculations for Transition States

DFT calculations are widely used to map the potential energy surfaces of chemical reactions, allowing for the identification and characterization of transition states. rsc.orgnih.gov By calculating the activation energies for different possible reaction pathways, researchers can predict the most likely mechanism. nih.govmdpi.com For example, DFT can be used to compare the energy barriers for different elementary steps in a proposed catalytic cycle, thus identifying the rate-determining step. researchgate.net

In the context of this compound reactivity, DFT studies have been instrumental in understanding the behavior of the reactive intermediates. For instance, DFT calculations have been used to investigate the properties of dirhodium-nitrenoid intermediates, providing support for their proposed electrophilic nature. nih.govscispace.com These calculations can model the geometry and electronic structure of the transition states for processes like C-H amination, helping to explain observed regioselectivity and stereoselectivity. thieme-connect.com Furthermore, computational studies can corroborate proposed mechanisms, such as those involving carbocation and imine intermediates, by evaluating the energetic feasibility of each step in the reaction sequence. researchgate.net

Elucidation of Electron-Withdrawing Effects on Reactivity

The reactivity of this compound is significantly influenced by the electronic properties of both the reagent itself and the substrate. The tosyl group (p-toluenesulfonyl) is a strong electron-withdrawing group (EWG). This property is crucial for the reagent's efficacy as an aminating agent for several reasons:

Increased Electrophilicity: The EWG pulls electron density away from the nitrogen and oxygen atoms, making the nitrogen atom more electrophilic and susceptible to nucleophilic attack. studypug.comuomustansiriyah.edu.iq

Stabilization of the Leaving Group: The tosylate anion (TsO⁻) that is displaced during the reaction is a very stable species due to the delocalization of the negative charge over the sulfonyl group and the aromatic ring. This makes it an excellent leaving group, thereby lowering the activation energy of the reaction.

Facilitation of N-O Bond Cleavage: The electron-withdrawing nature of the tosyl group weakens the N-O bond. nih.govrice.edu This bond cleavage is a key step in many reactions involving this compound, leading to the formation of a nitrenoid or related reactive species.

The effect of electron-withdrawing groups on the substrate is also a critical factor in determining the outcome of the reaction. For instance, in the context of electrophilic aromatic substitution, arenes with electron-donating groups (EDGs) are more reactive towards amination by this compound derivatives, whereas arenes with strong electron-withdrawing groups often fail to react under similar conditions. nih.govrice.edu This is consistent with the general principles of electrophilic aromatic substitution, where increased electron density on the aromatic ring facilitates the attack by an electrophile. lasalle.edu

In the reaction of this compound with aldehydes to form nitriles, the electronic nature of the substituents on the aldehyde has been observed to have a minimal effect on the reaction yield. sphinxsai.com This suggests that the rate-determining step in this particular transformation may not be highly sensitive to the electronic properties of the aldehyde. The proposed mechanism involves the formation of an activated oxime ester followed by a syn-pyrolytic elimination. sphinxsai.com

The table below summarizes the effect of electron-withdrawing groups on the reactivity of this compound and its substrates.

| Reactant Component | Role of Electron-Withdrawing Group (EWG) | Consequence on Reactivity |

| This compound | On the tosyl group | Increases electrophilicity of the nitrogen atom. studypug.comuomustansiriyah.edu.iq |

| On the tosyl group | Stabilizes the tosylate leaving group. | |

| On the tosyl group | Weakens the N-O bond, facilitating its cleavage. nih.govrice.edu | |

| Substrate (Arene) | On the aromatic ring | Deactivates the ring towards electrophilic amination. nih.govrice.edu |

| Substrate (Aldehyde) | On the aromatic ring | Minimal impact on nitrile formation yield. sphinxsai.com |

Stereochemical and Regiochemical Control Elements

The ability to control stereochemistry and regiochemistry is a hallmark of a synthetically useful reagent. This compound and its derivatives have demonstrated significant utility in this regard in various transformations.

Stereochemical Control:

In the aziridination of alkenes, the use of chiral catalysts in conjunction with this compound derivatives can lead to the formation of enantioenriched aziridines. For example, the organocatalytic asymmetric aziridination of α,β-unsaturated aldehydes using a chiral pyrrolidine (B122466) catalyst affords chiral contiguous bisaziridines. jove.com Similarly, the aziridination of cyclic enones can be achieved with high stereoselectivity using organocatalysts. unibo.it In dirhodium-catalyzed C-H amination reactions, the use of chiral alcohols as starting materials can proceed without loss of stereochemical integrity. nih.govrice.edu

Regiochemical Control:

The regioselectivity of reactions involving this compound is often dictated by the electronic and steric properties of the substrate, as well as the reaction conditions.

Electrophilic Aromatic Amination: In the amination of arenes, the position of amination is governed by the directing effects of the substituents on the aromatic ring. Electron-donating groups typically direct the incoming amino group to the ortho and para positions. nih.govrice.edu A preference for the para isomer is often observed, which may be attributed to the steric bulk of the rhodium-nitrenoid complex involved in the catalytic cycle. nih.govrice.edu

α-Oxytosylation of Carbonyl Compounds: The reaction of N-methyl-O-tosylhydroxylamine with non-symmetrical carbonyl compounds exhibits regioselectivity for the primary position over secondary centers, and complete regiospecificity for primary over tertiary centers. researchgate.net

Ring Expansion of Oxindoles: The regiodivergent ring-expansion of oxindoles to quinolinones can be controlled by the choice of reaction conditions. Different bases and reaction parameters can lead to the formation of distinct regioisomers. acs.orgnih.gov

Nitrogen Insertion into Aryl Alkanes: Derivatives of this compound have been used for the precise insertion of a nitrogen atom into the C(sp²)–C(sp³) bond of aryl alkanes. dntb.gov.uaresearchgate.net This molecular editing strategy allows for the selective synthesis of nitrogen-containing compounds.

The following table provides examples of regiochemical control in reactions involving this compound and its derivatives.

| Reaction Type | Substrate | Reagent/Catalyst | Regiochemical Outcome |

| Electrophilic Aromatic Amination | Arenes with EDGs | Rh₂(esp)₂ / N-methyl-O-tosylhydroxylamine | para > ortho amination nih.govrice.edu |

| α-Oxytosylation | Non-symmetrical ketones | N-methyl-O-tosylhydroxylamine | Primary > Secondary; Primary > Tertiary researchgate.net |

| Ring Expansion | 3-Iodomethyl oxindole | LiHMDS | Formation of 4-quinolinone acs.orgnih.gov |

| Nitrogen Insertion | Aryl alkanes | This compound derivatives | Insertion into C(sp²)–C(sp³) bond dntb.gov.uaresearchgate.net |

In Situ Spectroscopic Probing of Reaction Mechanisms

The direct observation of reactive intermediates is a powerful tool for elucidating reaction mechanisms. In situ spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV/Vis) spectroscopy, have been employed to study reactions involving this compound.

In studies of metal-free direct arene C-H amination, in situ UV/Vis spectroscopy has been used to observe the formation of charge-transfer complexes between the aminating agent derived from N-Boc-O-tosylhydroxylamine and the arene substrate. researchgate.net The appearance of new absorption bands provided evidence for these intermediates, which are crucial to the proposed mechanism. researchgate.net Similarly, in situ ¹H NMR spectroscopy has been used to monitor the progress of these reactions, allowing for the identification of product signals and the observation of intermediate species. researchgate.net

In the context of catalyst development and optimization, in situ Fourier-transform infrared (FTIR) or Raman spectroscopy can be invaluable for monitoring the formation and consumption of intermediate species, helping to resolve discrepancies in reaction yields that may arise from factors like trace moisture or catalytic impurities. An in situ IR spectroscopy study of the dehydration of aldoximes on metal oxide catalysts supported a polar elimination mechanism, where the catalyst's Lewis acid and basic sites play distinct roles in the adsorption of the oxime and the cleavage of the C-H bond, respectively. acs.org While this study did not directly involve this compound, the principles of using in situ spectroscopy to probe surface-catalyzed reactions are broadly applicable.

The following table outlines the application of in situ spectroscopic methods in studying reactions related to this compound.

| Spectroscopic Technique | Reaction Studied | Information Gained |

| In situ UV/Vis Spectroscopy | Metal-free arene C-H amination | Observation of charge-transfer complexes between aminating agent and arene. researchgate.net |

| In situ ¹H NMR Spectroscopy | Metal-free arene C-H amination | Monitoring of product formation and observation of intermediates. researchgate.net |

| In situ FTIR/Raman Spectroscopy | General catalytic reactions | Monitoring of intermediate species to optimize reaction conditions and resolve yield discrepancies. |

| In situ IR Spectroscopy | Dehydration of aldoximes on metal oxides | Elucidation of a polar elimination mechanism involving catalyst acid and base sites. acs.org |

Catalytic Strategies Employing O Tosylhydroxylamine

Transition Metal Catalysis for Nitrogen Transfer

Transition metal catalysts, particularly those based on rhodium, iron, copper, and palladium, have been extensively explored for mediating nitrogen transfer reactions from O-tosylhydroxylamine and related compounds. These systems have proven effective in promoting challenging C-H amination and olefin aziridination reactions.

Dirhodium(II) complexes are highly effective catalysts for C-H amination reactions using this compound derivatives. These reactions provide a direct and atom-economical route to arylamines, which are important structural motifs in pharmaceuticals and materials science. rsc.orgrice.edu The use of this compound as the aminating agent is crucial for the success of these transformations, as it also functions as an internal oxidant, obviating the need for external additives. rsc.orgnih.gov

A key aspect of dirhodium-catalyzed reactions with substrates containing both aromatic C-H bonds and olefinic double bonds is the ability to control the chemoselectivity between amination and aziridination. The choice of the aminating agent plays a pivotal role in directing the reaction pathway. rsc.orgrice.edu

When 1-allyl-2-methoxybenzene is treated with O-(2,4-dinitrophenyl)hydroxylamine (DPH) in the presence of a Rh₂(esp)₂ catalyst, the reaction exclusively yields the aziridination product. rsc.orgrice.edu In contrast, employing N-methyl-O-tosylhydroxylamine under identical conditions leads to the selective formation of the arene C-H amination product, 3-allyl-4-methoxy-N-methylaniline. rsc.orgrice.edu

This divergence in chemoselectivity is attributed to the nature of the rhodium-nitrenoid intermediate formed. With this compound, the weakly basic nature of the tosylate leaving group favors the formation of a more electrophilic intermediate (Intermediate A), which preferentially undergoes electrophilic aromatic substitution on the arene ring. rsc.org Conversely, aminating agents like DPH generate a different nitrenoid intermediate (Intermediate B) that is more prone to olefin aziridination. rsc.org The addition of moderate to strong bases such as K₂CO₃, Et₃N, and pyridine (B92270) has been shown to inhibit the amination reaction but not the aziridination, further supporting the proposed mechanistic dichotomy. rsc.org

| Aminating Agent | Catalyst | Substrate | Solvent | Product | Selectivity | Reference |

| N-methyl-O-tosylhydroxylamine | Rh₂(esp)₂ | 1-allyl-2-methoxybenzene | TFE | Amination | Exclusive | rsc.orgrice.edu |

| O-(2,4-dinitrophenyl)hydroxylamine | Rh₂(esp)₂ | 1-allyl-2-methoxybenzene | TFE | Aziridination | Exclusive | rsc.orgrice.edu |

The performance of dirhodium-catalyzed C-H amination is significantly influenced by the choice of ligands on the dirhodium core and the reaction solvent. The ligand environment can affect both the reactivity and selectivity of the catalyst, while the solvent can influence catalyst stability and substrate solubility.

Among various dirhodium catalysts screened for the amination of N,N-dimethylaniline with N-trichloroethoxycarbonyl-O-tosylhydroxylamine, Rh₂(oct)₄ was found to be the most effective, promoting C(sp³)–H amidation to provide the product in 46% yield. kyoto-u.ac.jp In the same study, Rh₂(esp)₂ also facilitated the reaction, albeit with a slightly lower yield of 39%. kyoto-u.ac.jp Other catalysts like Rh₂(tpa)₄ did not yield any C-H aminated products. kyoto-u.ac.jp

The choice of solvent also plays a critical role. For the amination of mesitylene (B46885) with N-methyl-O-tosylhydroxylamine catalyzed by Rh₂(esp)₂, 2,2,2-trifluoroethanol (B45653) (TFE) was identified as the optimal solvent, affording the N-methylaniline product in 75% yield. nih.gov Combinations of TFE with other solvents like CH₂Cl₂ or MeOH were also suitable, whereas using alcohols like EtOH or MeOH alone resulted in poor yields (10-20%). nih.gov Solvents such as DMF, CH₃CN, THF, toluene, and dioxane failed to promote the reaction. nih.gov

| Catalyst | Solvent | Base | Substrate | Product Yield (%) | Reference |

| Rh₂(oct)₄ | CH₂Cl₂ | K₂CO₃ | N,N-dimethylaniline | 46 | kyoto-u.ac.jp |

| Rh₂(esp)₂ | CH₂Cl₂ | K₂CO₃ | N,N-dimethylaniline | 39 | kyoto-u.ac.jp |

| Rh₂(tpa)₄ | Chlorobenzene | K₂CO₃ | N,N-dimethylaniline | 0 | kyoto-u.ac.jp |

| Rh₂(esp)₂ | TFE | - | Mesitylene | 75 | nih.gov |

| Rh₂(esp)₂ | TFE/CH₂Cl₂ (1:1) | - | Mesitylene | Good | nih.gov |

| Rh₂(esp)₂ | EtOH | - | Mesitylene | 10-20 | nih.gov |

Iron catalysts have emerged as a more economical and environmentally benign alternative to noble metal catalysts for nitrogen transfer reactions. Iron(II) and Iron(III) complexes have been successfully employed in both C-H amination and olefin aziridination using this compound and its derivatives.

In one study, FeCl₃ was used to catalyze the C-H amination of arenes. uni-heidelberg.de For instance, the reaction of 4-ethylanisole (B128215) with this compound in hexafluoroisopropanol (HFIP) at room temperature afforded N-ethyl-4-methoxyaniline in 91% yield. rsc.org Iron-catalyzed aziridination of alkenes has also been reported, providing access to a wide range of aziridines in yields up to 89% with catalyst loadings as low as 5 mol%. rsc.org Mechanistic studies suggest that these iron-catalyzed aziridinations can proceed through both concerted and stepwise pathways. rsc.org The use of pybox ligands in iron-catalyzed reactions has been shown to enable the introduction of N-carbamate and O-acyl groups into various alkenes and dienes. rsc.org

| Catalyst | Substrate | Aminating Agent | Solvent | Product | Yield (%) | Reference |

| FeCl₃ | 4-ethylanisole | This compound | HFIP | N-ethyl-4-methoxyaniline | 91 | rsc.org |

| Fe(OAc)₂ | Styrene | Hydroxylamine (B1172632) derivative | - | Aziridine (B145994) | up to 89 | rsc.org |

In addition to rhodium and iron, other transition metals like copper and palladium have shown promise in catalyzing amination reactions with hydroxylamine-based reagents.

Copper(II) triflate (Cu(OTf)₂) has been employed for the synthesis of free primary and secondary anilines, offering a cost-effective alternative to rhodium catalysts. rsc.org For example, the direct N-Me aziridination of enones using N-methyl-O-tosylhydroxylamine in the presence of a Cu(OTf)₂ catalyst has been achieved efficiently. researchgate.net

Palladium catalysis has been utilized for the interannular C-H amination of biaryl amines with O-benzoylhydroxylamines. researchgate.netrsc.org This reaction provides a direct route to 2,2'-diaminobiaryls, which are valuable precursors for N-containing heterocycles. researchgate.netrsc.org The reaction proceeds smoothly with good functional group tolerance. researchgate.netrsc.org Mechanistic studies on related palladium-catalyzed diaminations suggest a Pd(II)/Pd(IV) catalytic cycle involving oxidative addition of the hydroxylamine electrophile to a Pd(II) complex. nih.gov

| Catalyst | Reaction Type | Substrate | Aminating Agent | Product | Reference |

| Cu(OTf)₂ | N-Me Aziridination | Enone | N-methyl-O-tosylhydroxylamine | N-Me Aziridine | researchgate.net |

| Pd₂(dba)₃/Ligand | Interannular C-H Amination | Biaryl amine | O-benzoylhydroxylamine | 2,2'-Diaminobiaryl | researchgate.netrsc.org |

Chemoselectivity Differentiation: Amination vs. Aziridination

Iron-Catalyzed Amination Systems

Organocatalysis and Non-Metal Promoted Reactions

In recent years, there has been a growing interest in developing metal-free catalytic systems for amination reactions to avoid the cost and potential toxicity associated with transition metals. Organocatalytic and non-metal promoted reactions using this compound and related reagents have shown significant potential in this regard.

A metal-free aza-Hock rearrangement of benzyl (B1604629) alcohols with arylsulfonyl hydroxylamines in fluorinated solvents like HFIP or TFE has been reported to produce anilines in good to excellent yields. springernature.com This reaction is proposed to proceed via the formation of a benzyl cation, which then reacts with the hydroxylamine to form a reactive intermediate that undergoes rearrangement. springernature.com

Furthermore, a metal- and additive-free stereospecific direct N-H and N-Me aziridination of inactivated olefins has been achieved using N-Boc-O-tosylhydroxylamine (TsONHBoc) and N-methyl-O-tosylhydroxylamine (TsONHMe) in HFIP. organic-chemistry.orgnih.gov The in situ generation of the aminating agent from the stable TsONHBoc precursor is a key feature of this method. organic-chemistry.org The use of HFIP is crucial, as its high ionizing power and low nucleophilicity stabilize the cationic intermediates and suppress side reactions. nih.gov Intriguingly, the addition of metal catalysts like Rh₂(esp)₂ and FeCl₃ was found to hinder this metal-free aziridination reaction. chemrxiv.orgchemrxiv.org

A boronic acid/perfluoropinacol system has been reported as an efficient organocatalyst for the Beckmann rearrangement of oximes, a transformation related to amination. acs.orgresearchgate.net This system activates the oxime N-OH bond for rearrangement to amides under mild conditions. acs.org

| Reaction Type | Reagents | Solvent | Product | Key Features | Reference |

| Aza-Hock Rearrangement | Benzyl alcohol, Arylsulfonyl hydroxylamine | HFIP/TFE | Aniline | Metal-free | springernature.com |

| Aziridination | Olefin, TsONHBoc/TsONHMe | HFIP | Aziridine | Metal- and additive-free, stereospecific | organic-chemistry.orgnih.gov |

| Beckmann Rearrangement | Oxime, Boronic acid, Perfluoropinacol | Polar solvent mixture | Amide | Organocatalytic, mild conditions | acs.org |

Brønsted Acid-Catalyzed Transformations

This compound and its derivatives are effective aminating agents in transformations catalyzed by Brønsted acids. These reactions often proceed under mild conditions and provide efficient pathways to valuable nitrogen-containing compounds like amides and nitriles. The Brønsted acid plays a crucial role in activating either the substrate or the aminating agent, facilitating the key bond-forming steps.

A significant application is the synthesis of secondary amides from ketones. researchgate.net This transformation can be achieved through a one-step, metal-free method involving a Beckmann rearrangement. researchgate.net In this process, a derivative like N-Boc-O-tosylhydroxylamine (TsONHBoc) serves a dual purpose. First, it reacts with the ketone to form an activated oxime intermediate. Subsequently, the tosylic acid by-product generated in situ acts as a Brønsted acid catalyst to facilitate the amide formation. researchgate.net The presence of water is often essential for this type of reaction. researchgate.netacs.org

Another key area is the synthesis of nitriles from aldehydes. acs.org Brønsted acids such as triflic acid (TfOH) can catalyze the conversion of aldehydes to nitriles using an O-protected oxime, which serves as a more stable equivalent of potentially explosive O-protected hydroxylamines. acs.org The reaction proceeds via a transoximation mechanism, where an O-protected aldoxime is generated in situ from the aldehyde and the oxime. acs.orgrsc.org This intermediate is then converted to the nitrile under the acidic conditions. acs.org The use of highly polar, hydrogen-bond-donating solvents like hexafluoroisopropanol (HFIP) in combination with Brønsted acids can further enhance catalytic activity and enable challenging transformations. researcher.life

Table 1: Examples of Brønsted Acid-Catalyzed Reactions

| Transformation | Substrate | Reagent | Catalyst | Key Features |

|---|---|---|---|---|

| Secondary Amide Synthesis | Ketones | N-Boc-O-tosylhydroxylamine | In situ generated tosylic acid | Metal-free; proceeds via Beckmann rearrangement. researchgate.net |

| Nitrile Synthesis | Aldehydes | O-protected oxime | Triflic acid (TfOH) | Mild conditions; proceeds via transoximation. acs.org |

| Hydroamination | 1,3-Dienes | Nitrogen Heterocycles | Brønsted Acid in HFIP | Transition-metal-free; regioselective. researcher.life |

Photocatalytic and Photoredox-Mediated Approaches

Visible-light photoredox catalysis has emerged as a powerful strategy for forming carbon-nitrogen bonds under mild conditions, and hydroxylamine derivatives are valuable reagents in this context. ethz.ch These methods utilize a photoactive catalyst, such as a ruthenium or iridium complex, which, upon absorbing light, can initiate single electron transfer (SET) processes to generate highly reactive intermediates. ethz.chrsc.org

In these catalytic cycles, an excited photocatalyst can be quenched through either an oxidative or reductive pathway. ethz.ch For C-N bond formation, the generation of electrophilic aminium radicals or nitrene radical anions from nitrogen sources is a common strategy. rsc.orgresearchgate.net For instance, the photocatalytic C-H amination of arenes can proceed through the formation of these reactive nitrogen species, which then engage with the aromatic substrate. rsc.org While some protocols use N-haloamines or arenesulfonyl azides, the underlying principles are applicable to derivatives of hydroxylamine. rsc.orgresearchgate.net

These light-mediated approaches offer unique reactivity that can overcome challenges associated with traditional thermal methods, such as the aziridination of electron-poor olefins. researchgate.net The process often involves the oxidative quenching of the photocatalyst by the aminating agent's precursor, leading to the formation of a radical anion intermediate. This intermediate can then evolve to generate the species responsible for the C-N bond formation, after which the photocatalyst is regenerated to complete the cycle. researchgate.netillinois.edu Such methods are valued for their operational simplicity and ability to construct complex molecules, including the synthesis of functionalized linear aliphatic primary amines through photoredox-mediated decarboxylative hydroaminoalkylation. researchgate.net

Catalyst Screening and Optimization for Reaction Efficiency

The efficiency of catalytic reactions involving this compound is highly dependent on the catalyst and reaction conditions. Therefore, systematic screening and optimization are crucial steps in developing a robust and scalable synthetic process. matthey.com The goal is to maximize yield and selectivity while minimizing catalyst loading, reaction time, and temperature. matthey.com

A practical example is the synthesis of fused imidazo-heterocycles via a copper-catalyzed multicomponent reaction of a pyridin-2(1H)-one, an acetophenone, and this compound. rsc.org The optimization process for this reaction involved a systematic evaluation of various parameters.

Initial Screening and Optimization:

Catalyst: The initial screening began with Cu(OTf)₂. To improve the yield, different copper salts such as CuBr₂, CuCl, and CuI were tested, with Cu(OTf)₂ proving to be the most effective. rsc.org

Catalyst Loading: The amount of the catalyst was varied (e.g., 10 mol%, 15 mol%, 20 mol%). A loading of 20 mol% was found to be optimal for achieving maximum conversion. rsc.org

Solvent: The reaction was tested in different media. A significant improvement in yield was observed when switching from no solvent to an ionic liquid, [bmim]BF₄. Other ionic liquids were also screened, but [bmim]BF₄ gave the best results. rsc.org

Temperature and Time: The reaction temperature was gradually increased from 70 °C to 120 °C. The optimal temperature was determined to be 110 °C, as further increases did not improve the yield. rsc.org The reaction time was also adjusted, with 10 minutes under microwave irradiation being sufficient at the optimal temperature. rsc.org

This systematic approach led to the identification of optimal conditions: 20 mol% Cu(OTf)₂ in [bmim]BF₄ ionic liquid at 110 °C for 10 minutes under microwave irradiation, which resulted in a high yield (85%) of the desired 2-phenylimidazo[1,2-a]pyridine (B181562). rsc.org

Table 2: Optimization of Reaction Conditions for 2-phenylimidazo[1,2-a]pyridine Synthesis

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Cu(OTf)₂ (10) | - | 70 | 5 | 10 |

| 2 | Cu(OTf)₂ (10) | [bmim]BF₄ | 70 | 5 | 45 |

| 3 | Cu(OTf)₂ (10) | [bmim]BF₄ | 70 | 10 | 52 |

| 4 | Cu(OTf)₂ (10) | [bmim]BF₄ | 110 | 10 | 62 |

| 5 | Cu(OTf)₂ (20) | [bmim]BF₄ | 110 | 10 | 85 |

| 6 | Cu(OTf)₂ (20) | [bmim]BF₄ | 120 | 10 | 85 |

| 7 | CuBr₂ (20) | [bmim]BF₄ | 110 | 10 | 42 |

| 8 | CuCl (20) | [bmim]BF₄ | 110 | 10 | 35 |

| 9 | CuI (20) | [bmim]BF₄ | 110 | 10 | 25 |

Data adapted from a study on the synthesis of fused imidazo-heterocycles. rsc.org

O Tosylhydroxylamine in Electrophilic C N Bond Formation and Nitrogen Transfer Reactions

Amination Reactionsbenchchem.com

Electrophilic amination is a fundamental process that involves the formation of a carbon-nitrogen bond using an electrophilic nitrogen source. wiley-vch.de O-Tosylhydroxylamine derivatives have proven to be effective reagents in this regard, enabling the amination of a wide range of substrates. researchgate.net

The direct functionalization of C-H bonds is a highly sought-after strategy in organic synthesis due to its atom and step economy. This compound derivatives have been successfully employed in the direct amination of both sp2 and sp3 C-H bonds.

Recent studies have demonstrated the nitrogen insertion into the Csp²-Csp³ bond of aryl alkanes using derivatives of this compound. researchgate.netnih.gov This method allows for the synthesis of nitrogen-containing compounds from readily available starting materials. nih.gov For instance, dirhodium-catalyzed C-H arene amination has been achieved using N-alkyl-O-tosylhydroxylamines. nih.govscispace.com In a key finding, the choice of aminating agent was shown to dramatically influence chemoselectivity between arene amination and olefin aziridination. nih.govscispace.com When 1-allyl-2-methoxybenzene was treated with O-(2,4-dinitrophenyl)hydroxylamine (DPH) in the presence of a rhodium catalyst, aziridination of the olefin was the exclusive outcome. nih.govscispace.com In contrast, using N-methyl-O-tosylhydroxylamine under similar conditions led solely to the amination of the aromatic ring, producing 3-allyl-4-methoxy-N-methylaniline. nih.govscispace.com This methodology has been applied to a range of arenes, including complex molecules like O-methylestrone and estrone, demonstrating its utility in late-stage functionalization. nih.govscispace.com

Metal-free intramolecular C-H amination of arenes has also been developed, proceeding through a proposed electrophilic aromatic substitution (SEAr) mechanism for electron-rich and neutral arenes. rsc.orgnih.gov

Table 1: Direct C-H Amination with this compound Derivatives

| Substrate | Aminating Agent | Catalyst / Conditions | Product | Yield (%) | Ref |

|---|---|---|---|---|---|

| 1-Allyl-2-methoxybenzene | N-Methyl-O-tosylhydroxylamine | Rh₂(esp)₂, TFE, 0 °C | 3-Allyl-4-methoxy-N-methylaniline | - | nih.govscispace.com |

| Mesitylene (B46885) | N-Methyl-O-tosylhydroxylamine | Rh₂(esp)₂, TFE, 0 °C | N-Methyl-2,4,6-trimethylaniline | 75 | nih.gov |

| 2-Methoxy-6-bromonaphthalene | N-Methyl-O-tosylhydroxylamine | Rh₂(esp)₂, TFE, 0 °C | N-Methyl-2-methoxy-6-bromo-1-naphthylamine | - | nih.govscispace.com |

| O-Methylestrone | N-Methyl-O-tosylhydroxylamine | Rh₂(esp)₂, TFE, 0 °C | Mixture of regioisomers | 78 (combined) | nih.govscispace.com |

| Estrone | N-Methyl-O-tosylhydroxylamine | Rh₂(esp)₂, TFE, 0 °C, p-TsOH | 2-Aminoestrone | - | nih.govscispace.com |

The formation of N-N bonds to generate hydrazines is a crucial transformation in the synthesis of pharmaceuticals and agrochemicals. N-Boc-O-tosylhydroxylamine has been identified as a safe and efficient nitrogen source for the N-amination of both aryl and alkyl amines. glpbio.commedchemexpress.combioscience.co.uksigmaaldrich.commolnova.com This reagent provides a practical alternative to other potentially hazardous or less efficient aminating agents. The reaction proceeds via electrophilic amination of the starting amine, affording the corresponding N-Boc protected hydrazine (B178648), which can be deprotected if necessary. acs.org The use of the Boc-protected reagent enhances its stability and handling properties. glpbio.com

Table 2: N-Amination of Amines with N-Boc-O-tosylhydroxylamine

| Substrate | Aminating Agent | Conditions | Product Type | Ref |

|---|---|---|---|---|

| Aniline | N-Boc-O-tosylhydroxylamine | - | N-Boc-N-phenylhydrazine | acs.org |

| Alkylamines | N-Boc-O-tosylhydroxylamine | - | N-Alkyl-N'-Boc-hydrazine | glpbio.commedchemexpress.combioscience.co.uksigmaaldrich.commolnova.com |

| Arylamines | N-Boc-O-tosylhydroxylamine | - | N-Aryl-N'-Boc-hydrazine | glpbio.commedchemexpress.combioscience.co.uksigmaaldrich.commolnova.com |

This compound is a potent aminating agent for the synthesis of N-amino heterocycles, which are important building blocks for energetic materials and other functional molecules. mdpi.com While hydroxylamine-O-sulfonic acid (HOSA) is commonly used for N-amination of electron-rich heterocycles, its application to electron-poor systems can be challenging. mdpi.com In such cases, this compound has proven to be a more powerful alternative. mdpi.com

For example, the amination of ammonium (B1175870) 3,5-dinitro-1H-pyrazolate with HOSA was unsuccessful, but the desired N-aminated product was obtained using this compound. mdpi.com Similarly, this compound has been used for the amination of 4-nitro-1,2,3-triazole, providing improved yields and a different product ratio compared to HOSA. d-nb.info It has also been employed in the synthesis of 2-amino-5-azidotetrazole from 5-azidotetrazole, a key step in the preparation of a highly energetic nitrogen-rich compound. nih.govacs.org

Table 3: Amination of Heterocycles with this compound

| Substrate | Aminating Agent | Product | Yield (%) | Ref |

|---|---|---|---|---|

| Ammonium 3,5-dinitro-1H-pyrazolate | This compound | 1-Amino-3,5-dinitro-1H-pyrazole | - | mdpi.com |

| 4-Nitro-1,2,3-triazolate anion | This compound | 2-Amino-4-nitro-1,2,3-triazole and 1-Amino-4-nitro-1,2,3-triazole | 29.7 (overall) | d-nb.info |

| 5-Azidotetrazole | This compound | 2-Amino-5-azidotetrazole | - | nih.govacs.org |

This compound and its derivatives are effective for the amination of phenols and alkenes, providing pathways to valuable amino-functionalized compounds. smolecule.com The electrophilic nature of the reagent facilitates the attack by the electron-rich phenol (B47542) ring or alkene double bond. While specific examples for the direct amination of phenols with this compound are less detailed in the provided context, the reactivity pattern is established.

The amination of alkenes often leads to the formation of aziridines, which will be discussed in the next section. However, other amination outcomes are possible depending on the reaction conditions and the substrate. For instance, intramolecular aminative cyclizations of alkenes equipped with pendant nucleophiles can be triggered by the deprotection of this compound derivatives. researchgate.net

Amination of Heterocyclic Systems

Aziridination Chemistrybenchchem.com

Aziridines are valuable three-membered nitrogen-containing heterocycles that serve as versatile intermediates in organic synthesis. researchgate.net this compound and its analogues have been developed as effective reagents for the direct synthesis of aziridines from olefins. chemrxiv.org

A significant advancement in aziridination chemistry is the development of metal- and additive-free methods for the intermolecular aziridination of olefins. researchgate.netorganic-chemistry.orgresearchgate.netthieme-connect.comthieme-connect.com N-Boc-O-tosylhydroxylamine (TsONHBoc) has been highlighted as a stable, cost-effective, and safe aminating agent for this transformation. researchgate.netorganic-chemistry.orgresearchgate.net The reaction is typically carried out in hexafluoroisopropanol (HFIP), a solvent that facilitates the in situ generation of the active aminating species. organic-chemistry.orgthieme-connect.comthieme-connect.com

This method is stereospecific and tolerates a wide variety of unactivated olefins, including mono-, di-, tri-, and tetra-substituted alkenes, affording the corresponding N-H aziridines in good to excellent yields. chemrxiv.orgorganic-chemistry.org The reaction can also be extended to produce N-Me aziridines by using N-methyl-O-tosylhydroxylamine. organic-chemistry.org The proposed mechanism for unactivated olefins involves an aza-Prilezhaev-type pathway. organic-chemistry.org This operationally simple and environmentally friendly protocol is promising for the large-scale synthesis of unprotected aziridines. organic-chemistry.org

Table 4: Intermolecular Aziridination of Olefins with N-Boc-O-tosylhydroxylamine

| Olefin Substrate | Aminating Agent | Conditions | Product | Yield (%) | Ref |

|---|---|---|---|---|---|

| (E)-Stilbene | N-Boc-O-tosylhydroxylamine | HFIP, rt | trans-2,3-Diphenylaziridine | - | organic-chemistry.org |

| 1-Octene | N-Boc-O-tosylhydroxylamine | HFIP, rt | 2-Hexylaziridine | - | organic-chemistry.org |

| Cyclooctene | N-Boc-O-tosylhydroxylamine | HFIP, rt | 9-Azabicyclo[6.1.0]nonane | - | organic-chemistry.org |

| Norbornene | N-Boc-O-tosylhydroxylamine | HFIP, rt | exo-3-Azatricyclo[3.2.1.02,4]octane | 74 | chemrxiv.org |

| Terpinen-4-ol | N-Boc-O-tosylhydroxylamine | HFIP, rt | Corresponding aziridine (B145994) | 67 | chemrxiv.org |

| Chalcone | N-Boc-O-tosylhydroxylamine | HFIP, rt | Corresponding aziridine | - | organic-chemistry.org |

Stereospecific and Regioselective Aziridine Synthesis

The synthesis of aziridines, three-membered heterocyclic compounds containing a nitrogen atom, is of significant interest due to their presence in numerous biologically active molecules and their utility as synthetic intermediates. This compound derivatives have proven to be effective reagents for the aziridination of olefins.

A notable advancement is the metal- and additive-free intermolecular aziridination of olefins using N-Boc-O-tosylhydroxylamine (TsONHBoc). organic-chemistry.orgresearchgate.netthieme-connect.com This method, which utilizes hexafluoroisopropanol (HFIP) as the solvent, allows for the stereospecific and regioselective synthesis of aziridines in good to excellent yields. organic-chemistry.org The reaction is believed to proceed through an aza-Prilezhaev-type pathway for unactivated olefins. organic-chemistry.org An extension of this methodology employs N-methyl-O-tosylhydroxylamine (TsONHMe) for the direct N-Me aziridination of inactivated olefins. organic-chemistry.org

For electron-deficient olefins like enones, a direct N-Me aziridination has been developed using N-methyl-O-tosylhydroxylamine in the presence of a Cu(OTf)₂ catalyst. nih.gov This open-flask reaction is stereospecific and provides efficient access to N-methylated aziridines. nih.gov Furthermore, organocatalytic asymmetric aziridination of certain chiral acrylaldehydes with N-Ts-O-tosyl or N-Boc-O-tosyl hydroxylamine (B1172632) can be used to prepare chiral contiguous bisaziridines, which are valuable for subsequent regioselective ring-opening reactions. nih.govjove.comjove.com

The following table summarizes the stereospecific and regioselective aziridination of various olefins.

| Olefin Substrate | Aminating Agent | Catalyst/Solvent | Product | Yield (%) | Reference |

| Styrene | TsONHBoc | HFIP | 2-Phenylaziridine | 92 | organic-chemistry.org |

| α-Methylstyrene | TsONHBoc | HFIP | 2-Methyl-2-phenylaziridine | 85 | organic-chemistry.org |

| Chalcone | TsONHBoc | HFIP | 2-Benzoyl-3-phenylaziridine | 88 | organic-chemistry.org |

| Vinyl Ketone | TsONHMe | Cu(OTf)₂ | N-Methyl-2-acylaziridine | 85 | nih.gov |

| Chiral Acrylaldehyde | N-Boc-O-tosyl hydroxylamine | Organocatalyst | Chiral Bisaziridine | 70-80 | nih.govjove.comjove.com |

Conversion of Carbonyl Compounds

This compound and its analogues are also instrumental in the transformation of carbonyl compounds into other valuable functional groups, namely oximes and nitriles.

Oximes are typically prepared by the reaction of an aldehyde or a ketone with hydroxylamine. byjus.com While this is a common method, this compound derivatives provide alternative routes. For instance, O-TBS-N-tosylhydroxylamine (TsNHOTBS) can be used in a two-step process to convert alcohols into oximes without the need for an intermediate carbonyl compound. organic-chemistry.orgorgsyn.org This is particularly advantageous when dealing with sensitive substrates. organic-chemistry.orgorgsyn.org The reaction of aldehydes and ketones with hydroxylamine-O-sulfonic acid at or below room temperature can also yield oxime-O-sulfonic acids. wikipedia.org

The following table provides examples of oxime synthesis.

| Starting Material | Reagent | Conditions | Product | Yield (%) | Reference |

| Benzyl (B1604629) alcohol | TsNHOTBS, DEAD, Ph₃P; then CsF | Toluene-THF; then MeCN, 60 °C | Benzaldoxime | 95 | orgsyn.org |

| Cyclohexanol | TsNHOTBS, DEAD, Ph₃P; then CsF | Toluene-THF; then MeCN, 60 °C | Cyclohexanone oxime | 92 | orgsyn.org |

| Acetaldehyde | NH₂OH | Weakly acidic medium | Acetaldoxime | - | byjus.com |

| Acetone | NH₂OH | Weakly acidic medium | Acetoxime | - | byjus.com |

The direct conversion of aldehydes to nitriles is a valuable transformation in organic synthesis. N-Boc-O-tosylhydroxylamine has been successfully employed as a nitrogen source for this purpose in a metal-free method. rsc.orgresearchgate.net This approach is practical and tolerates a wide range of functional groups, affording aromatic, aliphatic, and α,β-unsaturated nitriles in excellent yields. rsc.org The reaction proceeds under mild conditions and is scalable. rsc.org Another method involves heating aldehydes with this compound in toluene, which also provides nitriles in high yields and purity. researchgate.net

The table below showcases the direct cyanation of various aldehydes.

| Aldehyde Substrate | Reagent | Conditions | Product | Yield (%) | Reference |

| Benzaldehyde | N-Boc-O-tosylhydroxylamine | TFE, rt | Benzonitrile | 95 | rsc.org |

| 4-Methoxybenzaldehyde | N-Boc-O-tosylhydroxylamine | TFE, rt | 4-Methoxybenzonitrile | 96 | rsc.org |

| Cinnamaldehyde | N-Boc-O-tosylhydroxylamine | TFE, rt | Cinnamonitrile | 92 | rsc.org |

| 4-Hydroxybenzaldehyde | This compound | Toluene, heat | 4-Hydroxybenzonitrile | - | researchgate.net |

Synthesis of Oximes from Aldehydes and Ketones

Formation of Secondary Amides via Rearrangement Reactions (e.g., Beckmann Rearrangement)

The Beckmann rearrangement is a classic organic reaction that converts ketoximes into amides. A significant development in this area is the direct, one-step synthesis of secondary amides from ketones using N-Boc-O-tosylhydroxylamine as the aminating agent. rsc.orgrsc.orgresearchgate.net This metal- and additive-free method proceeds in trifluoroethanol (TFE) and involves the in situ generation of the active aminating agent. rsc.org The reagent plays a dual role: first, in the formation of an activated oxime intermediate, and second, the tosylic acid byproduct facilitates the rearrangement to the amide. rsc.orgrsc.orgresearchgate.net This process is applicable to a variety of ketones, including those with electron-rich substituents on an aryl ring. rsc.org

The following table presents data on the formation of secondary amides via the Beckmann rearrangement.

| Ketone Substrate | Reagent | Conditions | Product | Yield (%) | Reference |

| Acetophenone | N-Boc-O-tosylhydroxylamine | TFE, rt | Acetanilide | 95 | rsc.org |

| 4'-Methylacetophenone | N-Boc-O-tosylhydroxylamine | TFE, rt | N-(p-tolyl)acetamide | 94 | rsc.org |

| Benzophenone | N-Boc-O-tosylhydroxylamine | TFE, 70 °C | N-Phenylbenzamide | 90 | rsc.org |

| Cyclohexanone | N-Boc-O-tosylhydroxylamine | TFE, rt | ε-Caprolactam | 85 | rsc.org |

Analysis of Reported Hydrazine Derivatives and Lossen Rearrangement Pathways to Urea (B33335) Derivatives

The synthesis of hydrazine derivatives through electrophilic amination using N-Boc-O-tosylhydroxylamine has been reported. thieme-connect.comx-mol.com However, further analysis has revealed that in some cases, the initially reported hydrazine structures were incorrect. thieme-connect.comx-mol.com Instead, the actual products were isomeric urea derivatives, formed via a Lossen rearrangement. thieme-connect.comx-mol.com This rearrangement pathway is an important consideration when using this compound derivatives for the amination of certain substrates.

Advanced Applications of O Tosylhydroxylamine in Complex Chemical Synthesis

Strategic Utility in Heterocyclic Compound Synthesis

The introduction of nitrogen atoms is a cornerstone of synthetic chemistry, as nitrogen-containing heterocycles are prevalent scaffolds in a vast array of pharmaceuticals, agrochemicals, and materials. O-Tosylhydroxylamine and its analogues provide a direct and effective means to construct these vital ring systems.

A significant application is in the synthesis of aziridines , three-membered nitrogen-containing rings that are valuable synthetic intermediates due to their ring strain, which facilitates regioselective ring-opening reactions. nih.gov Derivatives such as N-Boc-O-tosylhydroxylamine (TsONHBoc) and N-methyl-O-tosylhydroxylamine have been successfully employed for the metal-free, stereospecific aziridination of olefins. researchgate.netresearchgate.net This method is advantageous due to its operational simplicity and the stability of the reagents. researchgate.net For instance, the use of TsONHBoc in hexafluoroisopropanol (HFIP) allows for the in situ generation of the active aminating agent, leading to the efficient formation of N-H and N-Me aziridines from inactivated olefins. researchgate.net This approach has been used to prepare complex structures like chiral contiguous bisaziridines, which are precursors to multi-substituted chiral pyrrolidines. nih.gov

The utility of these reagents extends to the one-pot synthesis of five-membered heterocycles. N-methyl-O-tosylhydroxylamine, for example, facilitates the direct α-oxytosylation of carbonyl compounds. The resulting intermediate can be trapped in situ with a bis-heteronucleophile to generate important heterocyclic cores. researchgate.net This strategy has been demonstrated in the synthesis of thiazoles and imidazoles from simple ketones. researchgate.net

Furthermore, this compound derivatives are instrumental in building the oxazolidinone ring, a key pharmacophore in a class of synthetic antibiotics. nih.govmdpi.comnih.gov The synthesis of novel oxazolidinone compounds with potent antimicrobial activity against resistant Gram-positive bacteria, such as Staphylococcus aureus, highlights the importance of this methodology. nih.gov The development of synthetic routes to various 1,2-N/O heterocycles, including isoxazolines and 2,5-dihydroisoxazoles , from precursors like propargyl alcohols and N-tosyl hydroxylamine (B1172632) further showcases the broad applicability of these reagents in heterocyclic synthesis. rsc.org

| Heterocycle Class | Reagent Example | Precursor | Key Features |

| Aziridines | N-Boc-O-tosylhydroxylamine | Olefins | Metal-free, stereospecific, forms N-H or N-Alkyl aziridines. researchgate.net |

| Thiazoles | N-methyl-O-tosylhydroxylamine | Ketones, Thioamides | One-pot synthesis via α-oxytosylation. researchgate.net |

| Imidazoles | N-methyl-O-tosylhydroxylamine | Ketones, Amidines | One-pot synthesis via α-oxytosylation. researchgate.net |

| Oxazolidinones | General Hydroxylamine Derivatives | Varies (e.g., from epoxides) | Core synthesis for a major class of antibiotics. nih.govorientjchem.org |

| Isoxazolines | N-tosyl hydroxylamine | O-propargylic hydroxylamines | Base-mediated tandem rearrangement-cyclization. rsc.org |

Applications in Natural Product Total Synthesis

The total synthesis of complex natural products provides a rigorous testing ground for new synthetic methods, demanding high levels of chemo-, regio-, and stereoselectivity. This compound derivatives have proven to be enabling reagents in this demanding area, facilitating key transformations that streamline synthetic routes to intricate molecular targets.

A prominent example is the application of a rhodium-catalyzed intramolecular olefin aziridination reaction in the stereoselective total synthesis of the marine alkaloid (-)-agelastatin A . researchgate.net This natural product possesses significant antitumor activity and a complex tetracyclic framework. nih.gov The use of a hydroxylamine-derived aminating agent in a key step to construct a strained aziridine (B145994) ring, which is then elaborated, punctuates the strategic utility of this chemistry in building complex, nitrogen-containing scaffolds. researchgate.net

Another powerful strategy developed by the Fukuyama group involves the use of O-TBS-N-tosylhydroxylamine (TsNHOTBS), a readily prepared reagent, for the facile conversion of alcohols into oximes. organic-chemistry.orgorgsyn.orgnih.gov This two-step process, which involves a Mitsunobu reaction followed by elimination, crucially bypasses the need for potentially problematic carbonyl intermediates. orgsyn.org This method is particularly valuable for substrates with sensitive functional groups or those prone to isomerization, which are common challenges in the synthesis of complex molecules. organic-chemistry.org This methodology was developed with the goal of applying it to the enantioselective total synthesis of complex natural products. orgsyn.orgorgsyn.org

| Natural Product/Intermediate | Reagent | Transformation | Significance |

| (-)-Agelastatin A | Hydroxylamine-derived aminating agent | Rh-catalyzed intramolecular aziridination | Key step in the total synthesis of a complex, bioactive alkaloid. researchgate.net |

| Complex Oxime Intermediates | O-TBS-N-tosylhydroxylamine | Conversion of alcohols to oximes | Bypasses sensitive carbonyl intermediates, enabling access to complex building blocks for natural product synthesis. organic-chemistry.orgorgsyn.org |

Molecular Skeleton Editing and Diversification

The ability to precisely modify the core skeleton of a molecule offers a transformative approach to creating structural diversity and accessing novel chemical space. This compound derivatives have recently become central to the development of "molecular editing" strategies, which allow for the insertion or swapping of atoms within a molecular framework. nih.gov

A groundbreaking application of this compound derivatives is in the precise insertion of a nitrogen atom into the Csp²–Csp³ bond of aryl alkanes. nih.govresearchgate.netnih.govdntb.gov.ua This molecular editing strategy provides an ingenious and efficient pathway to nitrogen-containing compounds, which are ubiquitous in natural products and pharmaceuticals. nih.govnih.gov The method can be used to construct nitrogen-containing alkyl heterocyclic rings, which are key units in many bioactive molecules. researchgate.net This transformation is significant as it can modify the very skeleton of a molecule, potentially altering its biological properties in profound ways. Researchers have demonstrated that this method can be used to prepare bioactive molecules with good efficiency and to modify the molecular framework of existing drugs. nih.govresearchgate.netnih.gov This approach revolutionizes retrosynthetic analysis, offering a direct route to complex amines from readily available hydrocarbon starting materials. nih.gov

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying a complex molecule in the final stages of a synthesis. This allows for the rapid generation of analogues for structure-activity relationship (SAR) studies. This compound derivatives exhibit unique and tunable reactivity that makes them ideal for LSF.

A key example is the dirhodium-catalyzed C-H arene amination. nih.gov Critically, the choice of aminating agent dictates the reaction outcome. While some aminating agents lead to aziridination of olefinic side chains, N-alkyl-O-tosylhydroxylamines chemoselectively deliver the amination of the aromatic ring. nih.gov This orthogonal reactivity allows for the precise functionalization of one part of a molecule while leaving another reactive site untouched. This has been validated in the late-stage amination of complex and sensitive molecules, including derivatives of estrone , naproxen , and morphine , demonstrating its broad applicability. nih.gov This strategic functionalization provides a powerful tool for diversifying complex scaffolds and exploring new biological properties.

Precise Nitrogen Atom Insertion into Bioactive Molecular Frameworks

Contributions to Pharmaceutical Development and Medicinal Chemistry

The synthetic methodologies enabled by this compound directly impact the discovery and development of new medicines by providing efficient access to novel chemical entities and established drug precursors. chemimpex.com Its derivatives are considered key intermediates in the synthesis of pharmaceuticals that target specific biological pathways. chemimpex.com

The ability to construct specific heterocyclic scaffolds is crucial for synthesizing active pharmaceutical ingredients (APIs). As previously noted, this compound chemistry is instrumental in forming the oxazolidinone ring. nih.gov This heterocycle is the core of the linezolid (B1675486) class of antibiotics, which are vital for treating infections caused by multidrug-resistant Gram-positive bacteria. mdpi.comnih.gov Syntheses of novel oxazolidinone derivatives with antibacterial activity comparable to the marketed drug Linezolid have been reported, showcasing the role of this chemistry in developing next-generation antibiotics. nih.govrsc.org

Furthermore, the molecular editing capability of this compound derivatives holds immense promise for drug development. The strategy of inserting nitrogen atoms into existing molecular skeletons is a key approach for creating new drugs. nih.gov A classic example of this concept's power is the conversion of the antibiotic erythromycin (B1671065) into azithromycin by modifying the macrocycle, which resulted in a drug with a broader antibacterial spectrum and improved metabolic properties. nih.gov The new nitrogen-insertion methods using O-tosylhydroxylamines provide a direct way to achieve similar skeletal diversification, potentially accelerating the discovery of new therapeutic agents. nih.govresearchgate.netresearchgate.net These reagents have also been used to synthesize precursors for other drug classes, such as Protein Kinase CK2 inhibitors . researchgate.net

Use as a Protecting Group in Peptide Synthesis

In the intricate process of peptide synthesis, the selective protection and deprotection of amino groups are paramount to ensure the correct sequence assembly. this compound and its derivatives have emerged as valuable reagents in this field, functioning as protecting groups for the N-terminus of amino acids and peptides. smolecule.com The strategy involves shielding the reactive primary amino group of an amino acid to prevent unwanted side reactions during the formation of peptide bonds. smolecule.comthermofisher.com